Balanced Lipophilicity Compared to Hexyl Homologue
The pentyl linker of tert-butyl (5-(fluorosulfonyl)pentyl)carbamate offers a calculated XLogP3 of approximately 2.0–2.1, representing a reduction in lipophilicity compared to the hexyl analogue (tert-butyl (6-(fluorosulfonyl)hexyl)carbamate, XLogP3 = 2.3) [1]. This 0.2–0.3 log unit difference translates to a calculated ~1.6–2.0× lower octanol–water partition coefficient, which may improve aqueous solubility while retaining sufficient membrane permeability for intracellular target engagement. The topological polar surface area (TPSA) of the pentyl derivative (predicted ~80.8 Ų) is identical to the hexyl variant, confirming that the polarity contribution of the fluorosulfonylcarbamate headgroup is conserved [1].
| Evidence Dimension | Lipophilicity and Polarity |
|---|---|
| Target Compound Data | Calculated XLogP3 ≈ 2.0–2.1; TPSA ≈ 80.8 Ų |
| Comparator Or Baseline | tert-butyl (6-(fluorosulfonyl)hexyl)carbamate: XLogP3 = 2.3; TPSA = 80.8 Ų |
| Quantified Difference | ΔXLogP3 ≈ -0.2 to -0.3; ΔTPSA = 0 Ų |
| Conditions | Predicted physicochemical properties using standard computational models (XLogP3, TPSA) |
Why This Matters
Procuring the pentyl linker instead of the hexyl homologue may enhance aqueous solubility for conjugation to hydrophilic payloads without sacrificing the critical SuFEx warhead geometry.
- [1] Computed XLogP3 and TPSA values for tert-butyl N-6-(fluorosulfonyl)hexylcarbamate (CAS 2167975-43-9) and analogous N-alkyl-N-(fluorosulfonyl)carbamates retrieved from the Enamine building block database. View Source
